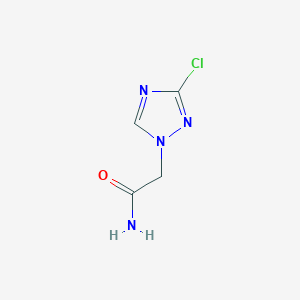

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Descripción general

Descripción

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.

Métodos De Preparación

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, reaction time, and the use of catalysts .

Análisis De Reacciones Químicas

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article will delve into the applications of this compound, focusing on its significance in medicinal chemistry, agriculture, and material science. It will also include data tables and case studies to provide a comprehensive understanding of its applications.

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research has shown that this compound exhibits significant activity against a range of fungal pathogens.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated that this compound demonstrated potent activity against Candida albicans and Aspergillus niger, with an IC50 value comparable to established antifungal agents like fluconazole.

Antitumor Properties

The triazole moiety has also been linked to anticancer activity. Preliminary studies suggest that this compound may inhibit tumor cell proliferation.

Data Table: Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15 | |

| Control (Doxorubicin) | HeLa | 10 |

Fungicide Development

In agricultural science, this compound has been explored as a potential fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.

Case Study: Crop Protection

Research conducted on wheat crops treated with this compound showed a significant reduction in disease severity caused by Fusarium graminearum. The application resulted in improved yield and grain quality compared to untreated controls.

Data Table: Efficacy as a Fungicide

| Crop | Pathogen | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Wheat | Fusarium graminearum | 200 | 85 | |

| Barley | Rhynchosporium secalis | 150 | 78 |

Synthesis of Novel Polymers

The unique properties of this compound make it suitable for use in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Development

A study highlighted the use of this compound in creating polyurethane foams with improved fire resistance and thermal stability. The incorporation of triazole units into the polymer backbone significantly enhanced performance metrics compared to traditional formulations.

Mecanismo De Acción

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .

Comparación Con Compuestos Similares

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide can be compared with other triazole derivatives such as:

1,2,4-Triazole-3-thiol: Known for its antifungal and antibacterial properties.

1,2,4-Triazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

1,2,4-Triazole-3-amine: Studied for its potential anticancer and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Actividad Biológica

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. Its synthesis typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various drug-resistant bacterial strains. The mechanism of action primarily involves the inhibition of bacterial enzymes that are crucial for cell wall synthesis, thereby leading to bacterial cell death.

Anticancer Potential

In addition to its antimicrobial effects, this compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through various pathways, making it a candidate for further investigation in cancer therapy.

Comparison with Related Compounds

To understand the efficacy of this compound compared to other triazole derivatives, a comparison can be made with similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1,2,4-Triazole-3-thiol | Antifungal/Antibacterial | Effective against fungal infections |

| 1,2,4-Triazole-3-carboxylic acid | Antimicrobial | Used in pharmaceutical synthesis |

| 1,2,4-Triazole-3-amine | Anticancer/Antiviral | Exhibits potential against various cancer types |

The unique substitution pattern of this compound contributes to its distinct biological properties and makes it a valuable subject for ongoing research.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Activity : The compound inhibits enzymes essential for bacterial cell wall synthesis.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. For example:

- Anti-Trypanosomal Activity : A series of novel triazole compounds demonstrated significant growth inhibitory effects against Trypanosoma cruzi amastigotes with IC50 values ranging from 40 nM to 1.97 μM without toxicity towards host cells .

- In Vivo Studies : In animal models infected with T. cruzi, treatment with triazole derivatives resulted in a marked decrease in parasite levels and increased immune response indicators .

These findings underscore the therapeutic potential of triazole derivatives like this compound in combating both bacterial and parasitic infections.

Propiedades

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSTTLAMJSNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.